molecular formula C43H55NO15 B1219045 Sulfurmycin G CAS No. 83753-81-5

Sulfurmycin G

Cat. No. B1219045
CAS RN: 83753-81-5
M. Wt: 825.9 g/mol
InChI Key: MLUQAMZHTPPIHO-SOBIJWGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfurmycin G is a natural product found in Streptomyces galilaeus with data available.

Scientific Research Applications

Sulfur in Antibiotic Research

  • Sulfomycins' Biosynthesis : Research into sulfomycins, a class of sulfur-rich antibiotics, has shed light on the complex biosynthetic pathways involving sulfur incorporation. These studies are crucial for understanding how sulfur functionalities contribute to the antibiotic activity and for the development of novel antibiotics with sulfur-containing structures (Du et al., 2020).
  • Chuangxinmycin Synthesis : The biosynthesis of chuangxinmycin, another sulfur-containing antibiotic, has revealed unique mechanisms of sulfur incorporation, enhancing our understanding of sulfur's role in medicinal chemistry (Zhang et al., 2021).

Sulfur in Materials Science

  • Sulfur-Based Materials : Sulfur's role in modern materials science is significant, with research exploring its use in creating polymers with unique properties and in applications related to energy efficiency and environmental sustainability (Boyd, 2016).

Sulfur in Enzyme Regulation

  • Regulation of Metabolic Enzymes : Studies have demonstrated sulfur compounds' ability to regulate important metabolic enzymes like CYP1A1, which are involved in the detoxification processes. This regulation is crucial for understanding how sulfur-containing compounds can be used to influence metabolic pathways (Anwar-Mohamed & El-Kadi, 2009).

Sulfur in Plant Biology

  • Sulfur Transport in Plants : The SULTR1;1 sulfate transporter in Arabidopsis roots and its regulation by sulfur deficiency highlights the essential role of sulfur in plant nutrition and stress responses. Understanding these mechanisms can contribute to agricultural practices and crop improvement (Maruyama-Nakashita et al., 2004).

Sulfur in Environmental Interactions

  • Sulfur in Insect-Plant Interactions : The impact of sulfur on the density of various species in agricultural settings, such as in vineyards, underscores the complex interactions between sulfur applications and ecosystem dynamics. This knowledge is vital for developing sustainable agricultural practices (Costello, 2007).

properties

CAS RN

83753-81-5

Product Name

Sulfurmycin G

Molecular Formula

C43H55NO15

Molecular Weight

825.9 g/mol

IUPAC Name

methyl (1R,2S,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,5S,6S)-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-6,11-dioxo-2-(2-oxopropyl)-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C43H55NO15/c1-19(45)17-43(52)18-30(35-24(37(43)42(51)53-7)15-25-36(40(35)50)39(49)34-23(38(25)48)9-8-10-28(34)47)58-33-16-26(44(5)6)41(22(4)56-33)59-32-14-12-29(21(3)55-32)57-31-13-11-27(46)20(2)54-31/h8-10,15,20-22,26-27,29-33,37,41,46-47,50,52H,11-14,16-18H2,1-7H3/t20-,21-,22-,26-,27-,29-,30-,31-,32-,33-,37-,41+,43+/m0/s1

InChI Key

MLUQAMZHTPPIHO-SOBIJWGVSA-N

Isomeric SMILES

C[C@H]1[C@H](CC[C@@H](O1)O[C@H]2CC[C@@H](O[C@H]2C)O[C@@H]3[C@@H](O[C@H](C[C@@H]3N(C)C)O[C@H]4C[C@@]([C@@H](C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(CC(=O)C)O)C)O

SMILES

CC1C(CCC(O1)OC2CCC(OC2C)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(CC(=O)C)O)C)O

Canonical SMILES

CC1C(CCC(O1)OC2CCC(OC2C)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(CC(=O)C)O)C)O

synonyms

sulfurmycin G

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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